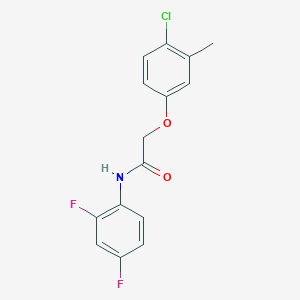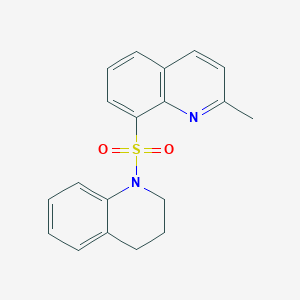
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective glucocorticoid receptor agonist, which means that it has the ability to activate the glucocorticoid receptor in a specific manner. In
作用机制
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A exerts its effects by selectively activating the glucocorticoid receptor, which is a nuclear receptor that regulates gene expression. The activation of the glucocorticoid receptor by 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This results in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have a number of biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of immune cells, such as T cells and macrophages. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A for lab experiments is its selectivity for the glucocorticoid receptor, which allows for specific activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of the glucocorticoid receptor in various physiological and pathological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A in various diseases, including inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A on gene expression and cellular signaling pathways.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A involves several steps, starting with the reaction of 4-chloro-3-methylphenol with 2,4-difluoroaniline to form 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have anti-tumor activity, suggesting its potential use in cancer therapy. Furthermore, it has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRVLATSRYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

